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Transient Transcriptome Sequencing (TT-seq) enrichment workflow for nascent RNA.

Enrichment-Free Recoding: SLAMseq and TimeLapse-
seq

Physical enrichment requires high input RNA (often >50 pg) and is susceptible to background
noise from non-specific binding. Enrichment-free methods chemically alter the 4sU base so that
it is read as a Cytosine (C) instead of a Thymine (T) during reverse transcription. The resulting
T>C mutations in the sequencing reads quantitatively mark the nascent transcripts[1].

o SLAMseq (Thiol-Linked Alkylation for the Metabolic Sequencing of RNA): Uses
lodoacetamide (IAA) to alkylate the thiol group. The bulky carboxyamidomethyl-adduct alters
the hydrogen-bonding face, causing reverse transcriptase to pair it with Guanine[2].

» TimeLapse-seq: Employs oxidative-nucleophilic-aromatic substitution (using periodate and
ammonia) to completely recode 4sU into a cytidine analog[1][3].
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Chemical recoding pathways of 4sU using SLAMseq and TimeLapse-seq chemistries.

Experimental Design: Pulse vs. Pulse-Chase

The choice between a "Pulse" and a "Pulse-Chase" experiment dictates whether you are
measuring RNA synthesis or RNA decay.

o Pulse (Measuring Synthesis): Cells are exposed to 4sU for a defined, usually short, period.
All RNA transcribed during this window incorporates the label. The ratio of labeled to
unlabeled RNA reflects the synthesis rate[4].

e Pulse-Chase (Measuring Decay): Cells are incubated with 4sU for an extended period (e.qg.,
24 hours) to reach isotopic steady-state (saturation). The 4sU medium is then removed, and
cells are "chased" with an excess of unlabeled Uridine. By harvesting RNA at multiple time
points during the chase, the exponential decay of the T>C mutation frequency directly yields
the transcript half-life[4][2].

Pulse-Chase Strategy (Decay)
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Experimental design for measuring RNA synthesis (Pulse) versus RNA decay (Pulse-Chase).
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Detailed Experimental Protocols
Protocol 1: 4sU Metabolic Labeling (Pulse-Chase for
Decay Dynamics)

Self-Validation Checkpoint: Always include an unlabeled control well. This allows bioinformatic
pipelines to establish the background sequencing error rate for T>C mismatches, ensuring true
signal quantification[1].
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o Cell Preparation: Seed mammalian cells (e.g., K562 or HeLa) to reach 70-80% confluency
on the day of the experiment.

e 4sU Pulse (Saturation): Prepare a 100 mM stock of 4sU in RNase-free water. Add 4sU to the
culture media to a final concentration of 100 pM. Incubate for 24 hours to ensure the majority
of the transcript pool is labeled[2].

o Critical Causality: 4sU is highly photosensitive and crosslinks at 365 nm. Wrap culture
flasks in foil and handle cells under dim light to prevent premature RNA crosslinking, which
halts reverse transcription[4].

o Uridine Chase: Aspirate the 4sU media. Wash cells twice with warm PBS. Add fresh media
containing 10 mM unlabeled Uridine (100x excess).

o Time-Course Harvesting: Harvest cells at defined intervals (e.g., Oh, 1h, 2h, 4h, 8h, 12h,
24h).

» RNA Extraction: Lyse cells immediately in TRIzol. Self-Validation: Spike in a known quantity
of fully 4sU-labeled Drosophila S2 cell lysate. This biological spike-in is critical for
normalizing global shifts in total RNA per cell[6]. Extract total RNA following standard phase-
separation protocols.

Protocol 2: SLAMseq Alkylation and Library Preparation

o Preparation of Alkylation Master Mix: For 5 g of total RNA, prepare a reaction containing 10
mM lodoacetamide (IAA), 50 mM NaPO4 (pH 8.0), and 50% DMSO.

o Critical Causality: The pH must strictly be maintained at 8.0. At lower pH, the thiol group
remains protonated and unreactive; at higher pH, off-target alkylation of standard
nucleosides occurs.

o Alkylation Reaction: Incubate the RNA with the IAA master mix at 50°C for 15 minutes. Stop
the reaction by adding 1 pL of 1M DTT.

o Critical Causality: DTT neutralizes unreacted IAA, preventing it from interfering with
downstream enzymatic steps.
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Purification: Precipitate the alkylated RNA using ethanol, sodium acetate, and glycogen.
Centrifuge at >12,000 x g for 20 minutes at 4°C[7].

Library Prep: Proceed directly to standard RNA-seq library preparation (e.g., Lexogen
QuantSeqg 3' mMRNA-Seq). The reverse transcriptase will natively incorporate Guanine
opposite the alkylated 4sU[2].

Bioinformatics: Overcoming "Dropout” and Kinetic
Modeling

A major pitfall in enrichment-free 4sU sequencing is computational "dropout.” When transcripts

are heavily labeled (e.g., long labeling times), the high frequency of T>C mutations causes

standard aligners (like STAR) to penalize and discard the reads, artificially skewing kinetic

estimates[1].

The Solution:

Mutation-Aware Alignment: Raw reads must be mapped using specialized pipelines such as
SLAM-DUNK or GRAND-SLAM. These tools mask T>C conversions during the alignment
phase, ensuring heavily labeled reads are retained[8].

Kinetic Modeling: The pipelines calculate the nascent-to-total RNA ratio for each transcript by
subtracting the background T>C error rate (derived from the unlabeled control). First-order
decay kinetics are then applied to extract precise synthesis rates (1) and degradation rates

QVEIE
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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